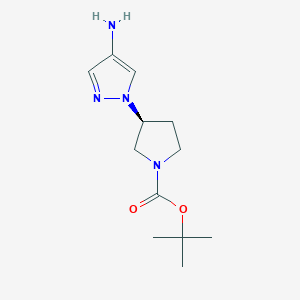

(S)-tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S)-3-(4-aminopyrazol-1-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8,13H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJHGFJRZPJLDN-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)N2C=C(C=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Pyrrolidine Precursors

The tert-butoxycarbonyl (Boc) group is introduced early to protect the pyrrolidine nitrogen. A representative protocol involves:

Reagents :

-

Pyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

Procedure :

-

Dissolve pyrrolidine (1.0 eq) in DCM under nitrogen.

-

Add Et₃N (1.2 eq) and Boc₂O (1.1 eq) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Wash with brine, dry over Na₂SO₄, and concentrate to obtain tert-butyl pyrrolidine-1-carboxylate.

Synthesis of 4-Amino-1H-pyrazole

The pyrazole moiety is synthesized separately via cyclization and functionalization:

Reagents :

-

Hydrazine hydrate

-

Ethyl acetoacetate

-

Nitric acid (HNO₃), iron/HCl (for reduction)

Procedure :

-

React hydrazine with ethyl acetoacetate in ethanol to form 1H-pyrazole-3-carboxylate.

-

Nitrate at the 4-position using HNO₃/H₂SO₄.

-

Reduce the nitro group to amine using Fe/HCl or catalytic hydrogenation .

Yield : 70–78% for nitro intermediate; 90–95% after reduction .

Coupling Pyrrolidine and Pyrazole Moieties

The key step involves forming the C–N bond between Boc-protected pyrrolidine and 4-amino-1H-pyrazole.

Method A: Mitsunobu Reaction

Reagents :

-

Boc-pyrrolidine

-

4-Amino-1H-pyrazole

-

DIAD (diisopropyl azodicarboxylate)

-

PPh₃ (triphenylphosphine)

-

Tetrahydrofuran (THF)

Procedure :

-

Dissolve Boc-pyrrolidine (1.0 eq), pyrazole (1.2 eq), PPh₃ (1.5 eq), and DIAD (1.5 eq) in THF.

-

Stir at 0°C for 1 hour, then at room temperature for 12 hours.

Yield : 65–70%

Method B: Transition Metal Catalysis

Reagents :

-

Boc-pyrrolidine-3-boronic acid

-

4-Amino-1H-pyrazole

-

Pd(PPh₃)₄, K₂CO₃

-

Dioxane/H₂O

Procedure :

-

Perform Suzuki coupling under inert atmosphere at 80°C for 8 hours.

Yield : 55–60%

Stereochemical Control for (S)-Configuration

Chiral resolution or asymmetric synthesis ensures enantiomeric purity.

Method A: Chiral HPLC Resolution

-

Use a Chiralpak AD-H column with hexane/isopropanol (90:10).

-

Retention times: (S)-enantiomer = 12.3 min; (R)-enantiomer = 14.7 min .

Method B: Enzymatic Kinetic Resolution

-

Employ lipase B (Candida antarctica) to hydrolyze the (R)-enantiomer selectively.

Enantiomeric Excess (ee) : ≥99% for (S)-isomer .

Optimization and Scalability

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Coupling Temperature | 0°C → RT (Method A) | Prevents racemization |

| Catalyst Loading (Pd) | 5 mol% (Method B) | Balances cost/activity |

| Chromatography Solvent | EtOAc/Hexane (3:7) | Enhances resolution |

Scale-Up Considerations :

-

Method A is preferred for gram-scale synthesis due to milder conditions.

Analytical Data for Validation

1H NMR (400 MHz, CDCl₃) :

Scientific Research Applications

(S)-tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: Used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Chemical Biology: Utilized in the study of protein-ligand interactions and as a probe in biochemical assays.

Industrial Applications: Potential use in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein. This compound may also influence signaling pathways by binding to receptors and altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of this compound are best understood through comparison with analogs. Below is an analysis of key derivatives:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects: The 4-amino-pyrazole group in the target compound enables hydrogen bonding, critical for molecular recognition in drug design . In contrast, the iodo-substituted analog (CAS: 1637325-25-7) lacks H-bond donors but offers a heavy halogen for cross-coupling or radioimaging applications . Bromo-methoxy-pyridine derivatives () exhibit distinct electronic profiles due to pyridine’s aromaticity and bromine’s steric bulk, favoring halogen bonding in supramolecular assemblies .

Stereochemical Considerations: The (S)-configuration in the target compound contrasts with racemic mixtures of non-chiral analogs (e.g., dihydropyrrolopyrazole derivatives), impacting enantioselective binding in biological systems .

Physicochemical Properties: The amino group improves aqueous solubility compared to hydrophobic iodo or tert-butyl groups, though the carbamate moiety limits overall hydrophilicity . Iodo-substituted analogs exhibit higher molecular weights (363.19 vs. ~266.3) and greater steric demands, influencing crystallization behavior .

Applications: The target compound’s amino-pyrazole motif is ideal for kinase inhibitor scaffolds, while dihydropyrrolopyrazole derivatives (e.g., CAS: 398491-59-3) are explored for rigidified bioactive conformers .

Research Implications

The structural diversity among these analogs highlights the importance of substituent selection in drug discovery and materials science. For instance, hydrogen-bonding patterns (graph set analysis) in the target compound’s crystals could predict stability and packing efficiency , while iodo derivatives enable modular synthesis via cross-coupling . Future studies should explore the target compound’s crystallographic data using tools like SHELXL () to correlate H-bond networks with bioavailability.

Biological Activity

(S)-tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C₁₂H₂₀N₄O₂

- Molecular Weight : 252.31 g/mol

- CAS Number : 1029413-53-3

- Purity : Typically ≥ 95% in research settings

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer proliferation and metastasis. The compound has been studied for its inhibitory effects on cancer cell lines, particularly focusing on the urokinase receptor (uPAR) which plays a crucial role in cancer cell invasion and metastasis.

Binding Affinity and Inhibition Studies

Research indicates that derivatives of pyrazole compounds, which include this compound, exhibit significant binding affinity to uPAR. In competitive binding assays, these compounds demonstrated inhibition constants (K_i) ranging from 6 to 63 μM, indicating their potential as therapeutic agents against cancers such as breast and pancreatic ductal adenocarcinoma .

Biological Activity in Cell Lines

In vitro studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines:

| Cell Line | Effect | Concentration (μM) | Outcome |

|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | Inhibition of invasion and migration | Up to 100 | Significant reduction in activity |

| PANC-1 (Pancreatic Cancer) | Inhibition of proliferation | Up to 100 | No cytotoxicity observed |

Case Studies and Research Findings

Several studies have documented the biological effects of similar compounds, providing insights into the potential applications of this compound:

- Inhibition of MMP Activity : Compounds similar to (S)-tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine have been shown to inhibit matrix metalloproteinase (MMP) activity, which is crucial for cancer metastasis. For instance, a study highlighted that certain pyrazole derivatives inhibited MMP-9 activity in a concentration-dependent manner .

- Cell Adhesion Studies : Research demonstrated that these compounds could impair cell adhesion properties in aggressive cancer cell lines, suggesting a mechanism by which they may prevent metastasis .

- Antiproliferative Activity : A comparative analysis of various pyrazole derivatives revealed that those with structural similarities to (S)-tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine exhibited potent antiproliferative effects against liver carcinoma cell lines .

Q & A

Q. Advanced: How can enantiomeric purity be ensured during the synthesis of the (S)-configured pyrrolidine intermediate?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers. Reference analogous (R)-isomers for retention time calibration .

- Asymmetric Catalysis : Apply chiral ligands (e.g., BINAP) in catalytic hydrogenation steps to favor the (S)-configuration .

- Circular Dichroism (CD) : Validate stereochemistry post-synthesis by comparing CD spectra with known (S)-tert-butyl pyrrolidine derivatives .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm pyrrolidine ring substitution patterns and pyrazole NH₂ group presence (δ 6.5–7.0 ppm for pyrazole protons) .

- Mass Spectrometry : High-resolution ESI-MS (exact mass: 363.0834) verifies molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : For crystalline derivatives, use SHELX programs (e.g., SHELXL) to resolve bond angles and confirm the tert-butyl group orientation .

Q. Advanced: How can researchers resolve contradictory crystallographic data between this compound and its structural analogs?

Methodological Answer:

- Data Comparison : Cross-reference bond lengths/angles with tert-butyl piperidine carboxylate analogs (e.g., tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate) to identify outliers .

- Twinning Analysis : Apply SHELXD to detect twinning in crystals, which may distort apparent bond metrics .

- DFT Calculations : Perform density functional theory (DFT) optimizations to reconcile experimental vs. theoretical geometries .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate polar pyrazole intermediates from non-polar byproducts .

- Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C to precipitate pure crystals .

- Ion Exchange : For amino-containing derivatives, employ cation-exchange resins to remove acidic impurities .

Q. Advanced: How can hygroscopicity of the compound impact purification, and how is this mitigated?

Methodological Answer:

- Inert Atmosphere : Conduct purification under nitrogen/argon to prevent moisture absorption, which can alter solubility .

- Lyophilization : Freeze-dry the compound after aqueous workup to minimize water retention .

- Karl Fischer Titration : Quantify residual moisture post-purification to adjust storage conditions .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and respiratory masks to avoid inhalation of fine particles .

- Ventilation : Use fume hoods during synthesis to limit exposure to volatile reagents (e.g., tert-butyl chloroformate) .

- Waste Disposal : Neutralize acidic/basic waste with 10% NaOH/HCl before disposal in designated containers .

Q. Advanced: How can researchers assess the environmental impact of this compound during disposal?

Methodological Answer:

- Ecotoxicity Assays : Perform Daphnia magna acute toxicity tests (OECD 202) to estimate LC₅₀ values .

- Biodegradation Studies : Use OECD 301F manometric respirometry to measure biodegradation rates in soil/water .

- Leaching Potential : Evaluate soil mobility via column chromatography with standardized soils (e.g., loam/sand mixtures) .

Basic: How does the tert-butyl group influence the compound’s stability under varying pH conditions?

Methodological Answer:

Q. Advanced: What computational methods predict the reactivity of the 4-amino-pyrazole moiety in biological systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.